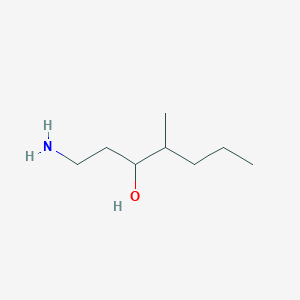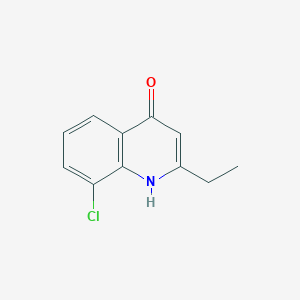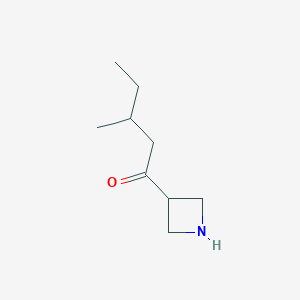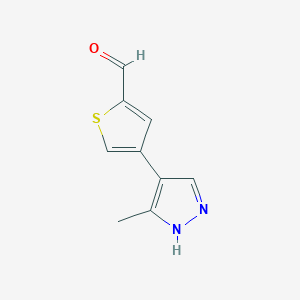
1-Amino-4-methylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO It is a chiral molecule, meaning it has non-superimposable mirror images, or enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methylhept-4-en-3-one using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot multi-enzymatic synthesis . This method allows for the creation of the two stereogenic centers in the molecule.
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to ensure the desired stereoisomer is produced. The process typically includes steps such as hydrogenation, amination, and purification to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired product but often involve nucleophilic reagents.
Major Products:
Applications De Recherche Scientifique
1-Amino-4-methylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Amino-4-methylheptan-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For example, its role as a pheromone involves binding to olfactory receptors in insects, triggering behavioral responses .
Comparaison Avec Des Composés Similaires
4-Methylheptan-3-ol: A closely related compound with similar chemical properties but lacking the amino group.
Heptaminol: Another compound with a similar structure, used as a cardiac stimulant and vasodilator.
Uniqueness: 1-Amino-4-methylheptan-3-ol is unique due to its combination of an amino group and a chiral center, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
1-amino-4-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-7(2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
UFBIREQPFVVLIW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)


![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)



![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)

![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)

![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
